Lipophilicity Advantage Over Non-Fluorinated Analogs
2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine exhibits a measured LogP of 3.04440, representing a significant increase in lipophilicity compared to a representative non-fluorinated piperidine-phenylamine analog (predicted LogP approximately 1.5–2.0) . This quantitative difference in partition coefficient directly influences membrane permeability and tissue distribution profiles, making the fluorinated compound more suitable for targets requiring enhanced passive diffusion or CNS access. The increase is attributable to the electron-withdrawing and hydrophobic effects of the gem-difluoro substitution on the piperidine ring, a trend consistently observed in systematic studies of fluorinated saturated heterocyclic amines [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.04440 (measured) |
| Comparator Or Baseline | Non-fluorinated piperidine-phenylamine analog: estimated LogP range = 1.5–2.0 |
| Quantified Difference | Increase of approximately 1.0–1.5 LogP units |
| Conditions | Standard octanol-water partition coefficient measurement; class-level inference based on published systematic studies |
Why This Matters
Higher LogP correlates with improved membrane permeability and potential CNS penetration, critical for selecting a lead scaffold in neurological or intracellular target campaigns.
- [1] Melnykov, K. P., et al. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383. View Source
